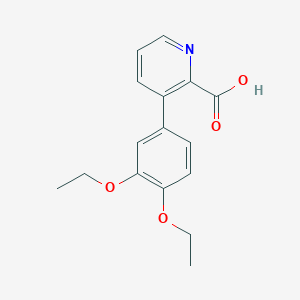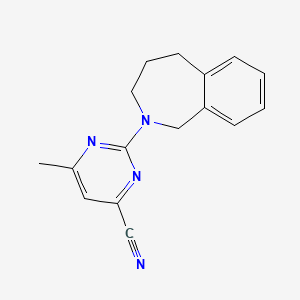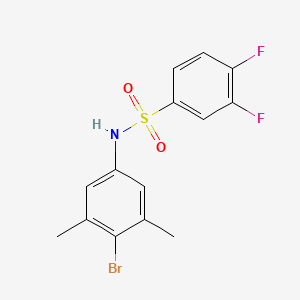![molecular formula C12H13ClFNO3 B6635301 (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the transport of salt and water across the epithelial cells in various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR-Inhibitor-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, and its mechanism of action and physiological effects have been well characterized.
Mecanismo De Acción
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 selectively targets the phosphorylated form of CFTR, which is required for the channel to open and allow chloride ions to pass through. By binding to the phosphorylated form of CFTR, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 prevents the channel from opening, thereby reducing the transport of salt and water across the epithelial cells. This results in the reduction of mucus secretion and inflammation in the lungs, which are the primary symptoms of cystic fibrosis.
Biochemical and physiological effects:
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been shown to effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to reduce the levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, indicating its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its selectivity for the phosphorylated form of CFTR, which reduces the risk of off-target effects. (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue distribution. However, one limitation of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 is its relatively low potency, which may limit its efficacy in clinical settings. Additionally, (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 may have limited utility in patients with non-phosphorylated CFTR mutations, which account for approximately 10% of all cystic fibrosis cases.
Direcciones Futuras
Future research on (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 could focus on improving its potency and efficacy, as well as exploring its potential for use in combination therapies with other cystic fibrosis drugs. Additionally, further studies could investigate the safety and tolerability of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in clinical trials, as well as its potential for use in other diseases that involve CFTR dysfunction, such as secretory diarrhea and polycystic kidney disease.
Métodos De Síntesis
The synthesis of (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 involves several steps, including the reaction of 4-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with (R)-2-amino-1-pentanol to form the amide intermediate. The amide intermediate is then treated with hydrochloric acid to obtain (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 in its final form. The purity and identity of the compound are confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 has been extensively studied in both in vitro and in vivo models of cystic fibrosis. In vitro studies have demonstrated that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can effectively inhibit the function of CFTR in various cell types, including human bronchial epithelial cells and intestinal epithelial cells. In vivo studies using animal models of cystic fibrosis have shown that (2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acidor-172 can improve lung function and reduce inflammation and bacterial infection in the lungs.
Propiedades
IUPAC Name |
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-3-10(12(17)18)15-11(16)8-5-4-7(13)6-9(8)14/h4-6,10H,2-3H2,1H3,(H,15,16)(H,17,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCAIIXHSGPDG-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)

![6-Methyl-2-[(1-methylcyclopentyl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6635256.png)
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)



![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)